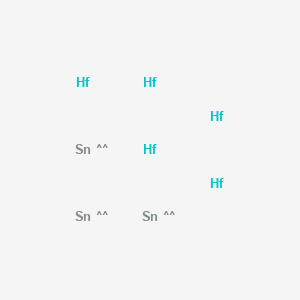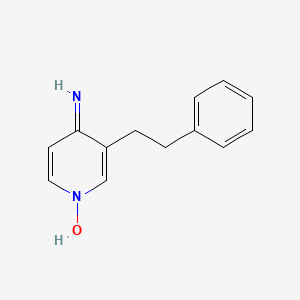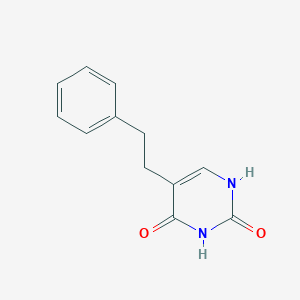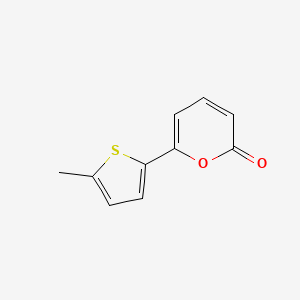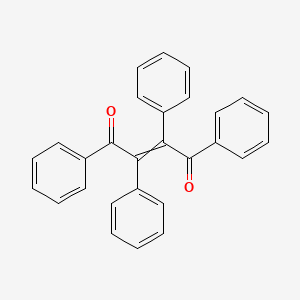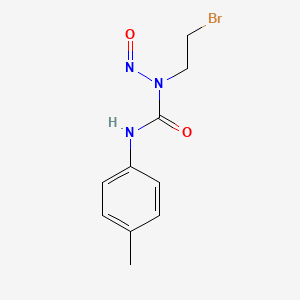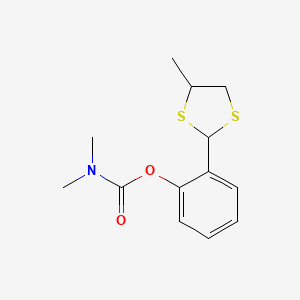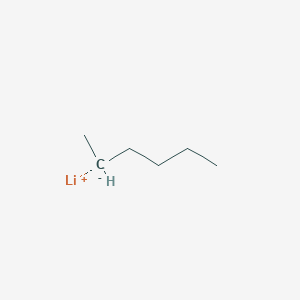
lithium;hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium hexane is a compound that combines lithium, an alkali metal, with hexane, a hydrocarbon. Lithium is known for its high reactivity and is commonly used in various chemical reactions and industrial applications. Hexane, on the other hand, is a simple alkane with six carbon atoms and is often used as a non-polar solvent in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium hexane typically involves the reaction of lithium metal with hexane in the presence of a catalyst. One common method is the reaction of an alkyl or aryl chloride with lithium metal in hexane. The reaction can be represented as follows: [ \text{RCl} + 2\text{Li} \rightarrow \text{RLi} + \text{LiCl} ] This reaction is usually carried out in an inert atmosphere to prevent the highly reactive lithium from reacting with moisture or oxygen .
Industrial Production Methods
Industrial production of lithium compounds often involves the extraction of lithium from lithium-containing minerals such as spodumene and lepidolite. The extracted lithium is then reacted with hexane to produce lithium hexane. The process involves several steps, including roasting the lithium ore, leaching with sulfuric acid, and finally reacting with hexane .
Análisis De Reacciones Químicas
Types of Reactions
Lithium hexane undergoes various types of chemical reactions, including:
Oxidation: Lithium can be oxidized to form lithium oxide.
Reduction: Lithium hexane can act as a reducing agent in organic synthesis.
Substitution: Lithium hexane can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with lithium hexane include halogens, oxygen, and various organic compounds. The reactions are typically carried out under controlled conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving lithium hexane depend on the specific reaction conditions and reagents used. For example, the reaction with halogens can produce lithium halides, while oxidation can produce lithium oxide .
Aplicaciones Científicas De Investigación
Lithium hexane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: Lithium compounds are used in the treatment of bipolar disorder and other psychiatric conditions.
Industry: Used in the production of high-energy-density batteries and other electronic devices.
Mecanismo De Acción
The mechanism of action of lithium hexane involves its interaction with various molecular targets and pathways. In biological systems, lithium ions can modulate the activity of enzymes such as glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA). These interactions can influence neurotransmitter signaling and neuronal function, contributing to its mood-stabilizing effects .
Comparación Con Compuestos Similares
Similar Compounds
Grignard Reagents: Similar to lithium hexane, Grignard reagents are organometallic compounds used in organic synthesis.
Organolithium Compounds: Other organolithium compounds, such as butyllithium, share similar reactivity and applications with lithium hexane.
Uniqueness
Lithium hexane is unique in its combination of lithium’s high reactivity and hexane’s non-polar solvent properties. This makes it particularly useful in specific organic synthesis reactions where a non-polar environment is required .
Propiedades
Número CAS |
13406-09-2 |
|---|---|
Fórmula molecular |
C6H13Li |
Peso molecular |
92.1 g/mol |
Nombre IUPAC |
lithium;hexane |
InChI |
InChI=1S/C6H13.Li/c1-3-5-6-4-2;/h3H,4-6H2,1-2H3;/q-1;+1 |
Clave InChI |
KXNASDIZDONYKA-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CCCC[CH-]C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


